
2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)butan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidinone derivatives have been shown to possess significant antimicrobial properties . They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the pyrrolidinone moiety in a compound can enhance its ability to inhibit the growth of microorganisms, making it a valuable scaffold for developing new antimicrobial agents .
Anticancer Activity
Research indicates that certain pyrrolidinone derivatives exhibit anticancer activities . These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to design potent anticancer drugs. The structural features of pyrrolidinone, such as the chloro and methoxymethyl groups, can be modified to optimize their interaction with cancerous cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidinone derivatives makes them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, reducing swelling and pain. This application is particularly relevant in the development of treatments for chronic inflammatory conditions .
Antidepressant Activity
Pyrrolidinone derivatives have been associated with antidepressant effects . Their chemical structure allows them to cross the blood-brain barrier and interact with central nervous system receptors, which can influence mood and behavior. This property is explored in the synthesis of novel antidepressant medications .
Anti-HCV Activity
Compounds containing the pyrrolidinone ring have shown activity against the Hepatitis C Virus (HCV). They can be designed to disrupt the viral replication process, offering a pathway to new antiviral drugs specifically targeting HCV .
Synthetic Applications
Pyrrolidinone derivatives are utilized in organic synthesis as intermediates. They can be involved in various chemical reactions to produce a wide range of complex molecules. Their versatility in synthesis makes them valuable in medicinal chemistry for the creation of diverse pharmacological agents .
Agrochemical Applications
In the field of agrochemistry, pyrrolidinone derivatives can be used to develop new pesticides and herbicides. Their biological activity can be tailored to control pests and weeds effectively, contributing to crop protection and agricultural productivity .
Industrial Applications
Beyond their biological uses, pyrrolidinone derivatives find applications in industry. They can be part of formulations for materials with specific properties or used in processes requiring particular chemical reactions. This broadens the scope of pyrrolidinone derivatives beyond pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives can have diverse ADME properties .
Propiedades
IUPAC Name |
2-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(13)12-6-4-5-8(12)7-14-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVAKRFEFWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
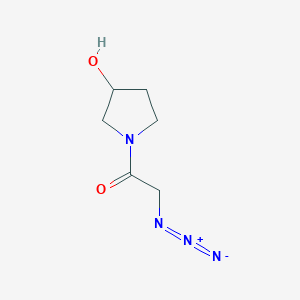

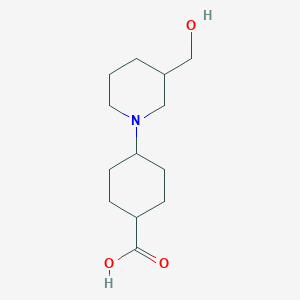

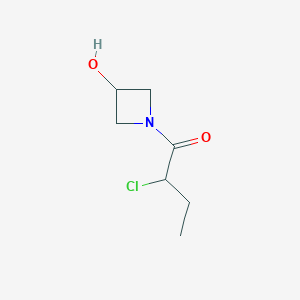
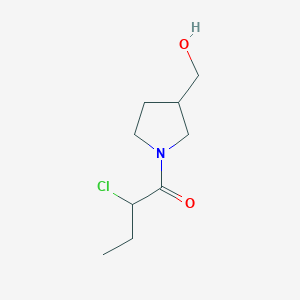
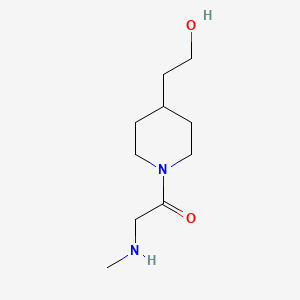



![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)